REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:13])([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3](=[O:5])[CH3:4].[Br:14]Br>C(Cl)(Cl)Cl>[Br:14][CH2:4][C:3](=[O:5])[C:2]([CH3:13])([CH3:1])[CH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)(CC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.8 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for a further hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(C(CC1=CC=CC=C1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 145.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |